Cas no 2361635-79-0 (N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide)
N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide Chemical and Physical Properties
Names and Identifiers
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- EN300-7432761
- 2361635-79-0
- N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide
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- Inchi: 1S/C19H19N3O/c1-14-13-18(16-9-5-6-10-17(16)20-14)21-22-19(23)12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,20,21)(H,22,23)
- InChI Key: CKAHGNWOHMCZMQ-UHFFFAOYSA-N
- SMILES: O=C(CCC1C=CC=CC=1)NNC1C=C(C)N=C2C=CC=CC=12
Computed Properties
- Exact Mass: 305.152812238g/mol
- Monoisotopic Mass: 305.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 54Ų
N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7432761-0.05g |
N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide |
2361635-79-0 | 95.0% | 0.05g |
$245.0 | 2025-03-11 | |
| Enamine | EN300-7432761-0.1g |
N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide |
2361635-79-0 | 95.0% | 0.1g |
$366.0 | 2025-03-11 | |
| Enamine | EN300-7432761-0.25g |
N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide |
2361635-79-0 | 95.0% | 0.25g |
$524.0 | 2025-03-11 | |
| Enamine | EN300-7432761-0.5g |
N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide |
2361635-79-0 | 95.0% | 0.5g |
$824.0 | 2025-03-11 | |
| Enamine | EN300-7432761-1.0g |
N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide |
2361635-79-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
| Enamine | EN300-7432761-2.5g |
N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide |
2361635-79-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
| Enamine | EN300-7432761-5.0g |
N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide |
2361635-79-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
| Enamine | EN300-7432761-10.0g |
N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide |
2361635-79-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 | |
| 1PlusChem | 1P028JL4-50mg |
N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide |
2361635-79-0 | 95% | 50mg |
$354.00 | 2024-05-23 | |
| 1PlusChem | 1P028JL4-100mg |
N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide |
2361635-79-0 | 95% | 100mg |
$515.00 | 2024-05-23 |
N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide
Recent Advances in the Study of N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide (CAS: 2361635-79-0)
The compound N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide (CAS: 2361635-79-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This hydrazide derivative, characterized by its quinoline and phenylpropane moieties, has been investigated for its biological activities, particularly in the context of anti-inflammatory, anticancer, and antimicrobial properties. Recent studies have focused on elucidating its mechanism of action, optimizing its chemical structure for enhanced efficacy, and exploring its pharmacokinetic and pharmacodynamic profiles.
One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cancer progression. In vitro studies have demonstrated that N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide exhibits inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a novel anti-inflammatory agent. Additionally, its interaction with key enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) has been explored, providing insights into its dual inhibitory activity, which could be advantageous in treating chronic inflammatory conditions.
In the realm of oncology, this compound has shown promising results in preclinical models. Researchers have reported its ability to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer, through the activation of intrinsic apoptotic pathways. The compound's selectivity towards cancer cells while sparing normal cells has been a focal point of recent investigations, highlighting its potential as a targeted therapeutic agent. Furthermore, structural modifications of N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide have been undertaken to improve its bioavailability and reduce off-target effects, with some derivatives showing enhanced potency in vivo.
Another area of interest is the antimicrobial activity of this compound. Recent studies have evaluated its efficacy against a range of bacterial and fungal pathogens, including multidrug-resistant strains. The results indicate that N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide disrupts microbial cell membranes and inhibits essential enzymatic processes, making it a candidate for further development as an antimicrobial agent. Synergistic effects with existing antibiotics have also been observed, suggesting its potential use in combination therapies to combat antibiotic resistance.
Despite these promising findings, challenges remain in the development of N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide as a therapeutic agent. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through further research. Current efforts are focused on optimizing the compound's pharmacokinetic properties and conducting more extensive in vivo studies to validate its safety and efficacy. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the translation of these findings into clinical applications.
In conclusion, N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide (CAS: 2361635-79-0) represents a versatile scaffold with multiple therapeutic potentials. Its diverse biological activities, coupled with ongoing structural optimization efforts, position it as a promising candidate for future drug development. Continued research into its mechanisms of action and clinical potential will be crucial in unlocking its full therapeutic value in the fields of inflammation, oncology, and infectious diseases.
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